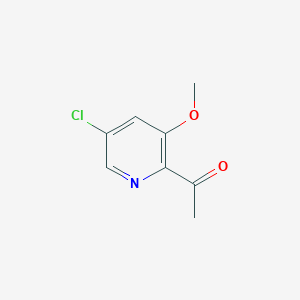

1-(5-Chloro-3-methoxypyridin-2-yl)ethanone

Description

1-(5-Chloro-3-methoxypyridin-2-yl)ethanone (molecular formula: C₈H₈ClNO₂) is a pyridine derivative featuring a chloro group at the 5-position, a methoxy group at the 3-position, and an ethanone moiety at the 2-position of the pyridine ring. This substitution pattern confers distinct electronic and steric properties, making the compound a versatile intermediate in synthetic organic chemistry and a candidate for pharmacological studies. The chloro group enhances electrophilic reactivity, while the methoxy group contributes to solubility and hydrogen-bonding interactions, enabling applications in drug design and agrochemical synthesis .

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

1-(5-chloro-3-methoxypyridin-2-yl)ethanone |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3 |

InChI Key |

YZRCPHVOZJUVID-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-chloro-3-methoxypyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 5 and methoxy group at position 3 influence reactivity through electronic and steric effects:

Nucleophilic Aromatic Substitution (NAS):

-

The chloro group undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with morpholine in the presence of KPO yields 5-morpholino derivatives .

-

Methoxy groups enhance electron density at adjacent positions, directing electrophiles to specific sites on the pyridine ring .

Reagent-Specific Outcomes:

| Reagent | Conditions | Product |

|---|---|---|

| Piperidine | DMF, 100°C, 12h | 5-Piperidinyl derivative |

| Sodium methoxide | MeOH, reflux, 8h | 5-Methoxy substitution (minor pathway) |

| Thiourea | EtOH, 80°C, 6h | 5-Thiol derivative |

Oxidation and Reduction

The ethanone group at position 2 participates in redox reactions:

Oxidation:

-

Strong oxidizing agents (e.g., KMnO, CrO) convert the ethanone to a carboxylic acid. For instance, oxidation with CrO/HSO yields 2-(5-chloro-3-methoxypyridin-2-yl)acetic acid.

Reduction:

-

NaBH selectively reduces the ketone to a secondary alcohol (1-(5-chloro-3-methoxypyridin-2-yl)ethanol) .

-

LiAlH achieves full reduction to the corresponding hydrocarbon under anhydrous conditions.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization:

Suzuki-Miyaura Coupling:

-

The chloro group can be replaced via Suzuki coupling with arylboronic acids. For example, using Pd(PPh) and KPO in dioxane/water (90°C, 24h) produces biaryl derivatives .

-

Yields range from 45% to 78%, depending on steric hindrance from the methoxy group .

Buchwald-Hartwig Amination:

-

Coupling with primary amines (e.g., aniline) using Pd(dba) and Xantphos ligand generates 5-arylamino derivatives .

Directed Ortho-Metalation

The methoxy group directs metalation at position 4 or 6:

-

Treatment with LDA (lithium diisopropylamide) at −78°C followed by electrophilic quenching (e.g., DO, CO) introduces substituents at these positions .

Comparative Reactivity

The compound’s reactivity differs from analogs due to substituent positioning:

Stability and Side Reactions

Scientific Research Applications

1-(5-Chloro-3-methoxypyridin-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Analogs

The substitution of chlorine with other halogens significantly alters reactivity and biological activity:

| Compound Name | Structural Features | Key Differences vs. Target Compound | Source |

|---|---|---|---|

| 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone | Bromine replaces chlorine | Larger atomic radius of bromine increases steric hindrance, reducing electrophilic substitution rates | |

| 1-(5-Fluoro-3-methoxypyridin-2-yl)ethanone | Fluorine replaces chlorine | Higher electronegativity of fluorine enhances electronic effects, potentially improving binding affinity to biological targets | |

| 1-(5-Iodo-3-methoxypyridin-2-yl)ethanone | Iodine replaces chlorine | Weaker C–I bond increases susceptibility to nucleophilic substitution, limiting stability in aqueous environments |

Impact on Applications : Bromine and iodine analogs are less favored in pharmaceuticals due to stability concerns, whereas fluorine derivatives are prioritized for drug candidates .

Substituent Position Isomers

Variations in substituent positions on the pyridine ring lead to distinct chemical behaviors:

| Compound Name | Substituent Positions | Key Differences | Source |

|---|---|---|---|

| 1-(2-Chloro-5-methylpyridin-3-yl)ethanone | Chloro (2), methyl (5) | Reduced electron-withdrawing effects due to methyl group, lowering reactivity in cross-coupling reactions | |

| 1-(5-Chloro-2-methylpyridin-3-yl)ethanone | Chloro (5), methyl (2) | Methyl at 2-position sterically hinders access to the ethanone group, affecting nucleophilic additions | |

| 1-(2-Chloro-5-methoxypyridin-4-yl)ethanone | Chloro (2), methoxy (5) | Methoxy group at 5-position disrupts conjugation, reducing aromatic stabilization |

Uniqueness of Target Compound: The 3-methoxy and 5-chloro arrangement optimizes electronic effects (methoxy as electron donor, chloro as electron acceptor), enabling efficient participation in Suzuki-Miyaura couplings and Heck reactions .

Functional Group Variants

Replacement of the ethanone or methoxy group modifies reactivity and applications:

| Compound Name | Functional Group Changes | Key Differences | Source |

|---|---|---|---|

| 2-(5-Chloro-3-methoxypyridin-2-yl)acetic acid | Ethanone replaced by acetic acid | Carboxylic acid moiety enables salt formation but reduces volatility, complicating purification | |

| 1-(5-Chloro-3-hydroxypyridin-2-yl)ethanone | Methoxy replaced by hydroxyl | Hydroxyl group increases acidity (pKa ~8.5), limiting stability in basic conditions | |

| 1-(5-Chloro-3-methylpyridin-2-yl)ethanone | Methoxy replaced by methyl | Methyl group reduces polarity, lowering solubility in polar solvents |

Industrial Relevance: The ethanone group in the target compound facilitates easy functionalization into amines or alcohols via reductive amination or Grignard reactions, making it a preferred scaffold for large-scale syntheses .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | clogP | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone | 185.61 | 1.8 | 12.3 |

| 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone | 230.06 | 2.1 | 8.7 |

| 1-(5-Fluoro-3-methoxypyridin-2-yl)ethanone | 169.14 | 1.5 | 15.9 |

Biological Activity

1-(5-Chloro-3-methoxypyridin-2-yl)ethanone is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a subject of investigation for therapeutic applications.

- Molecular Formula : C9H10ClN1O1

- Molecular Weight : 185.64 g/mol

- IUPAC Name : 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone

The biological activity of 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the chloro and methoxy groups on the pyridine ring enhances its lipophilicity and may influence its binding affinity to these targets.

Antimicrobial Activity

Research indicates that compounds similar to 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been shown to inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .

Cytotoxicity

In vitro studies have demonstrated that 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone may possess cytotoxic effects against certain cancer cell lines. The compound's cytotoxicity is often assessed using assays such as MTT or cell viability assays, where it has shown promising results in inhibiting cell proliferation .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant in disease pathways. For example, similar pyridine derivatives have shown inhibitory activity against urease and other enzymes involved in metabolic processes, which could be beneficial in treating conditions such as peptic ulcers or certain cancers .

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Cytotoxicity | Showed IC50 values indicating effective inhibition of tumor cell lines. |

| Study C | Enzyme Inhibition | Reported potent urease inhibition, suggesting therapeutic potential in related diseases. |

Q & A

What are the recommended synthetic routes for 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone, and what challenges arise in achieving regioselectivity?

Methodological Answer:

Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on a pre-functionalized pyridine ring. For example:

Friedel-Crafts Approach : React 5-chloro-3-methoxypyridine with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃). Challenges include controlling competing side reactions (e.g., over-acylation or demethylation of the methoxy group).

Halogenation-Acylation : Introduce the chloro group via directed ortho-metalation (DoM) followed by quenching with Cl₂ or NCS, then acylate the pyridine ring.

Regioselectivity issues arise due to the electron-donating methoxy group, which directs electrophilic substitution to specific positions. Computational modeling (DFT) or isotopic labeling can help predict/reactivity patterns .

How can spectroscopic techniques (NMR, IR, MS) distinguish 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone from its structural analogs?

Methodological Answer:

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet (~δ 3.8–4.0 ppm). The acetyl group (-COCH₃) shows a singlet near δ 2.6 ppm. Chlorine’s inductive effect deshields adjacent protons, shifting aromatic protons downfield (δ 7.5–8.5 ppm). Compare with analogs like 1-(5-Bromo-pyridin-3-yl)ethanone, where bromine causes larger downfield shifts .

- IR : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the ketone. Methoxy C-O stretches appear at ~1250 cm⁻¹.

- MS : Molecular ion [M⁺] at m/z 185.6 (C₈H₈ClNO₂). Fragmentation patterns (e.g., loss of Cl or CH₃CO) differentiate it from non-chlorinated analogs.

Cross-referencing with databases (e.g., NIST) and analogs ensures accuracy .

What safety protocols are critical when handling 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a chemical fume hood to prevent inhalation .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose in sealed containers. Avoid waterway contamination .

- Exposure Response :

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX software is ideal:

Crystal Growth : Use slow evaporation (e.g., from ethanol/water) to obtain high-quality crystals.

Data Collection : Optimize resolution (<1.0 Å) to resolve chlorine and methoxy positions.

Refinement : SHELXL refines thermal parameters and validates bond lengths/angles. Challenges include twinning or disorder in the pyridine ring; use PLATON’s ADDSYM to check for missed symmetry .

For conflicting data (e.g., NMR vs. XRD), cross-validate with computational models (e.g., Mercury or OLEX2) .

What mechanistic insights guide the optimization of this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Buchwald-Hartwig Amination : The chloro group undergoes Pd-catalyzed coupling with amines. Use XPhos or SPhos ligands to enhance reactivity.

- Suzuki-Miyaura : Replace Cl with aryl/heteroaryl groups. DFT studies predict activation barriers for oxidative addition steps.

- Kinetic Profiling : Monitor reaction progress via LC-MS to identify intermediates (e.g., Pd-π complexes). Optimize solvent polarity (e.g., DMF vs. THF) to stabilize transition states .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound in drug discovery?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace Cl with F, Br, or CF₃; vary methoxy position).

Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Computational Modeling : Dock derivatives into protein active sites (AutoDock Vina) to predict binding affinities.

Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .

How should researchers address contradictions between experimental and computational data for this compound?

Methodological Answer:

- Scenario : Discrepancy in NMR chemical shifts vs. DFT predictions.

- Resolution Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.